5-(Piperidin-4-yl)pentanenitrile

Description

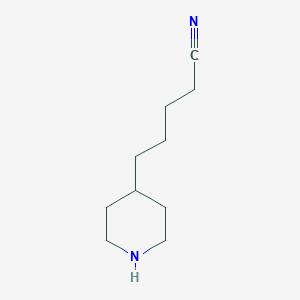

5-(Piperidin-4-yl)pentanenitrile is a nitrile derivative featuring a piperidine ring, a six-membered amine-containing heterocycle, at the fourth position of a pentanenitrile backbone. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

5-piperidin-4-ylpentanenitrile |

InChI |

InChI=1S/C10H18N2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h10,12H,1-6,8-9H2 |

InChI Key |

LWWUGGKVHHERMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)pentanenitrile typically involves the reaction of 4-piperidone with a suitable nitrile source under reductive conditions. One common method is the reductive amination of 4-piperidone with pentanenitrile using a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of a catalyst like titanium isopropoxide (Ti(OiPr)4) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

5-(Piperidin-4-yl)pentanenitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)pentanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The piperidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptors and modulate their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Piperidin-4-yl)pentanenitrile with structurally or functionally related nitriles and piperidine derivatives, based on the available evidence:

Key Observations:

Structural Flexibility vs. Substitutions on the piperidine ring (e.g., hydroxy or methyl groups in ’s compound) significantly alter polarity and steric effects, impacting solubility and bioavailability.

Functional Group Effects :

- Nitriles (e.g., 4MTB-CN and the target compound) exhibit higher chemical stability compared to esters (e.g., Ethyl 2-(piperidin-4-yl)acetate), which are prone to hydrolysis.

- The methylthio group in 4MTB-CN may confer electrophilic reactivity, whereas the nitrile in this compound is more likely to participate in nucleophilic additions.

Synthetic Utility :

- The FeTPPCl-catalyzed synthesis of 2-(pyridin-2-ylthio)pent-4-enenitrile suggests that similar transition-metal catalysts could optimize yields for this compound.

- Piperidine-containing nitriles may serve as intermediates for pharmaceuticals, leveraging their balanced logP values (~1.5–2.0) for improved tissue distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.